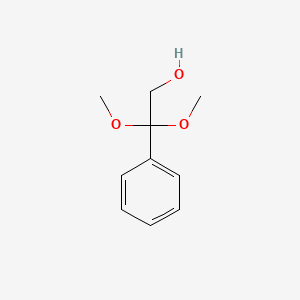

2,2-Dimethoxy-2-phenylethanol

描述

属性

CAS 编号 |

28203-05-6 |

|---|---|

分子式 |

C10H14O3 |

分子量 |

182.22 g/mol |

IUPAC 名称 |

2,2-dimethoxy-2-phenylethanol |

InChI |

InChI=1S/C10H14O3/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |

InChI 键 |

GHHYTRRAKDEMCE-UHFFFAOYSA-N |

SMILES |

COC(CO)(C1=CC=CC=C1)OC |

规范 SMILES |

COC(CO)(C1=CC=CC=C1)OC |

其他CAS编号 |

28203-05-6 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

1,1-Dimethoxy-2-phenylethane

- Molecular Formula : C₆H₅CH₂CH(OCH₃)₂

- Molecular Weight : 166.22 g/mol

- Boiling Point : 221°C

- Melting Point : 83°C

- Key Differences: Lacks the hydroxyl (-OH) group present in 2,2-Dimethoxy-2-phenylethanol, rendering it less polar. The absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility in polar solvents.

2-(4-Methoxyphenyl)-1-phenylethanol

- Molecular Formula : C₁₅H₁₆O₂

- CAS Number : 20498-67-3

- Synonyms: p-Methoxy-α-phenylphenethyl alcohol

- Key Differences: Contains a methoxy substituent on the para position of the phenyl ring, enhancing electron-donating effects. The hydroxyl group is retained, allowing for hydrogen bonding, but steric effects from the methoxy group may alter reactivity compared to this compound.

2-Phenylethanol

- Molecular Formula : C₈H₁₀O

- Molecular Weight : 122.16 g/mol

- Purity : 98%

- Key Differences :

- Lacks methoxy groups, resulting in lower molecular weight and higher volatility.

- Widely used in fragrances and pharmaceuticals due to its simpler structure and higher solubility in water.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

- Molecular Formula : C₁₄H₁₂O₃

- IUPAC Name : 2-Hydroxy-2,2-diphenylacetic acid

- Key Differences: Features a carboxylic acid group instead of an alcohol, increasing acidity (pKa ~3.0) . The diphenyl structure confers rigidity, contrasting with the mono-phenyl and flexible ethoxy chain in this compound.

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Functional Groups |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | ~182 (estimated) | N/A | N/A | Alcohol, two methoxy groups |

| 1,1-Dimethoxy-2-phenylethane | C₁₀H₁₄O₂ | 166.22 | 221 | 83 | Two methoxy groups |

| 2-(4-Methoxyphenyl)-1-phenylethanol | C₁₅H₁₆O₂ | 228.29 | N/A | N/A | Alcohol, methoxy, phenyl |

| 2-Phenylethanol | C₈H₁₀O | 122.16 | 219–221 | -27 | Alcohol, phenyl |

| Benzilic Acid | C₁₄H₁₂O₃ | 228.25 | Decomposes | 150–152 | Carboxylic acid, diphenyl |

准备方法

Synthesis via Reduction of Ketone Precursors

A closely related compound, 2,2-dimethoxy-2-phenylacetophenone , is synthesized through a reaction between benzil, dimethyl sulfate, and alkali metal methylate (e.g., sodium methylate) in a nonpolar solvent (e.g., xylene) with polyethylene glycol or crown ether catalysts. This method achieves an 88.2% yield under optimized conditions.

- Reaction Setup : Benzil, dimethyl sulfate, and sodium methylate are combined in xylene with catalytic polyethylene glycol.

- Temperature : -20°C to 100°C, completed within hours.

- Workup : Repeated water washes to remove byproducts (e.g., sodium monomethyl sulfate), followed by distillation under reduced pressure.

Adaptation for 2,2-Dimethoxy-2-phenylethanol :

Reduction of the ketone group in 2,2-dimethoxy-2-phenylacetophenone using agents like NaBH₄ or catalytic hydrogenation could yield the target ethanol derivative. This step is hypothetical, as no direct reduction data is provided in the sources.

Hydrogenation of Epoxide Intermediates

While the sources focus on 2-phenyl ethanol synthesis, methods for hydrogenating styrene oxide (epoxide) to alcohols may offer insights. For example:

- Catalytic Hydrogenation : Styrene oxide is hydrogenated over Pd/C or clay-supported Pd catalysts with promoters (e.g., NaOH), achieving >99% selectivity for 2-phenyl ethanol at 40–120°C and 50–800 psig H₂ pressure.

Potential Route for Methoxylation :

Introducing methoxy groups could involve:

- Epoxidation of styrene derivatives.

- Methoxylation via nucleophilic ring-opening of the epoxide with methoxide ions.

- Hydrogenation to reduce remaining functional groups.

Etherification of Diol Intermediates

Source describes synthesizing 2-(2-methoxyphenoxy)-1-phenylethanol via ketone reduction. A similar strategy could apply:

- Ether Formation : React a phenylethanone derivative with methoxy-containing reagents.

- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to an alcohol.

- Step 1 : Synthesize 2,2-dimethoxyacetophenone via alkylation of benzil.

- Step 2 : Reduce the ketone to ethanol using catalytic transfer hydrogenation.

Comparative Analysis of Methods

Critical Considerations

- Catalyst Selection : Polyethylene glycol or crown ethers enhance reaction efficiency in nonpolar media.

- Solvent Choice : Nonpolar solvents (e.g., xylene) improve homogeneity but complicate water-based workups.

- Byproduct Management : Sodium monomethyl sulfate and unreacted benzil require iterative washing and adduct formation for removal.

常见问题

Q. What are the primary microbial pathways for 2-phenylethanol (2-PE) biosynthesis?

2-PE is synthesized via the Ehrlich pathway in yeast, where L-phenylalanine (L-Phe) undergoes transamination to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and finally reduction to 2-PE . Key enzymes include aromatic aminotransferases, phenylpyruvate decarboxylases, and alcohol dehydrogenases. In Xanthobacter sp., styrene oxide is isomerized to phenylacetaldehyde, which is oxidized to phenylacetic acid, indicating alternative pathways in bacteria .

Q. What experimental parameters limit 2-PE yields in microbial fermentation?

End-product inhibition occurs at aqueous 2-PE concentrations >2.9 g/L in Saccharomyces cerevisiae, suppressing oxidative capacity and cell growth . Ethanol accumulation from sugar metabolism synergistically exacerbates toxicity, necessitating tight control of feed rates in fed-batch systems .

Q. How is 2-PE quantified and characterized in complex matrices?

GC-MS is widely used for quantification, leveraging deuterium-labeled precursors (e.g., [²H₈]-L-Phe) to track biosynthetic incorporation into 2-PE and its β-D-glucopyranoside derivative . Physical properties (density, viscosity) in binary solvent systems are measured using vibrating-tube densimeters, Ubbelholde viscometers, and Wilhelmy-plate surface tension analyzers .

Advanced Research Questions

Q. How can in situ product removal (ISPR) strategies enhance 2-PE productivity?

- Two-phase partitioning bioreactors (TPPB): Polymer phases like Hytrel® 8206 (partition coefficient = 79) sequester 2-PE, reducing aqueous toxicity. In batch TPPB with Kluyveromyces marxianus, overall 2-PE concentrations reach 13.7 g/L (88.74 g/L in polymer phase) .

- Immobilized solvents: Entrapping dibutylsebacate in polyethylene matrices avoids phase toxicity and emulsions. This method doubles volumetric productivity (0.43 g/L·h) and simplifies downstream recovery .

- Oleic acid extraction: In two-phase fed-batch systems, oleic acid achieves 24 g/L 2-PE in the organic phase, yielding 12.6 g/L overall .

Q. What enzymatic strategies address thermodynamic challenges in oxidizing 2-PE derivatives?

The laccase/TEMPO system oxidizes 2,2-dihalo-1-phenylethanol derivatives to ketones under mild biphasic conditions. Coupling this with alcohol dehydrogenase enables deracemization of chiral alcohols, achieving enantiopure products .

Q. How do metabolic engineering approaches improve microbial tolerance to 2-PE?

Stress-tolerant Saccharomyces cerevisiae strains are screened for robustness under high 2-PE and ethanol conditions. Adaptive laboratory evolution (ALE) and transcriptomic profiling identify overexpression targets (e.g., efflux pumps, heat-shock proteins) to enhance resilience .

Methodological Recommendations

- Fed-batch optimization: Use online ethanol monitoring to dynamically adjust L-Phe feed rates, preventing ethanol accumulation .

- Polymer selection: Screen polymers for partition coefficients >50 (e.g., Hytrel® 8206) to maximize 2-PE sequestration .

- Derivatization: Employ β-D-glucopyranoside formation to stabilize 2-PE in planta, enabling isotopic tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。